Benzyl N-(4-aminophenyl)carbamate
Overview
Description
Benzyl N-(4-aminophenyl)carbamate is a synthetic organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-(4-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminophenol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form carbamates under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(4-aminophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Benzyl N-(4-aminophenyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential as a prodrug, where it can release active pharmaceutical ingredients under specific conditions.
Medicine: Research explores its use in drug delivery systems and as a precursor for biologically active compounds.
Industry: It is utilized in the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(4-aminophenyl)carbamate involves its conversion to active intermediates under specific conditions. For instance, in prodrug applications, the compound can release an active drug molecule upon enzymatic or chemical cleavage of the carbamate group. This process often involves the formation of an unstable carbamic acid intermediate, which decomposes to release carbon dioxide and the active amine .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 4-aminophenyl group.
4-Aminophenyl carbamate: Similar structure but lacks the benzyl group.
N-Benzyl carbamates: A broader class of compounds with varying substituents on the phenyl ring.
Uniqueness: Benzyl N-(4-aminophenyl)carbamate is unique due to the presence of both benzyl and 4-aminophenyl groups, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-(4-aminophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLFTKLRFOUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460220 | |
Record name | Benzyl N-(4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82720-42-1 | |
Record name | Benzyl N-(4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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